molecular formula C24H26N2O3 B3734832 2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine

Cat. No. B3734832
M. Wt: 390.5 g/mol
InChI Key: ZVORIIBGNGRSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in pharmacology. It is commonly referred to as 2C-E-NBOMe and belongs to the class of phenethylamine derivatives.

Mechanism of Action

The mechanism of action of 2C-E-NBOMe involves its binding to the 5-HT2A receptor and activating it. This leads to an increase in the levels of serotonin in the brain, which results in altered perception, mood, and thought processes. The hallucinogenic effects of the compound are believed to be a result of its binding to this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E-NBOMe are still being studied. However, it has been found to have a significant impact on the levels of neurotransmitters in the brain, particularly serotonin. This can lead to altered perception, mood, and thought processes. The compound has also been found to have vasoconstrictive effects, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

The advantages of using 2C-E-NBOMe in lab experiments include its potent agonistic activity at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, the compound also has several limitations, including its potential for causing adverse effects on the cardiovascular system and its potential for abuse.

Future Directions

There are several future directions for research on 2C-E-NBOMe. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is its potential for use as a tool for studying the role of the 5-HT2A receptor in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential for causing adverse effects on the cardiovascular system.

Scientific Research Applications

2C-E-NBOMe has been the subject of extensive research in the field of pharmacology due to its potential applications as a psychoactive drug. It has been found to exhibit agonistic activity at the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. This activity is believed to be responsible for its hallucinogenic effects.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-27-22-6-4-3-5-21(22)17-26(16-20-9-12-25-13-10-20)14-11-19-7-8-23-24(15-19)29-18-28-23/h3-10,12-13,15H,2,11,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVORIIBGNGRSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(4-pyridinylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.